molecular formula C9H19ClNO3P B13503871 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride

1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride

Cat. No.: B13503871
M. Wt: 255.68 g/mol
InChI Key: HNUDKEMFIXFYHU-UHFFFAOYSA-N
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Description

1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18NO3P·HCl. This compound is known for its unique structure, which includes a piperidine ring substituted with a dimethylphosphoryl group and a carboxylic acid group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride involves several steps One common synthetic route includes the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions to introduce the dimethylphosphoryl groupThe final product is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Industrial production methods typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C9H19ClNO3P

Molecular Weight

255.68 g/mol

IUPAC Name

1-(dimethylphosphorylmethyl)piperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H18NO3P.ClH/c1-14(2,13)7-10-5-3-4-8(6-10)9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);1H

InChI Key

HNUDKEMFIXFYHU-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CN1CCCC(C1)C(=O)O.Cl

Origin of Product

United States

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